molecular formula C7H13N3 B1198280 N,N-Dimethylhistamine CAS No. 673-46-1

N,N-Dimethylhistamine

Cat. No. B1198280
CAS RN: 673-46-1
M. Wt: 139.2 g/mol
InChI Key: ZJDIMSMQXMWMCF-UHFFFAOYSA-N
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Description

Na, na-dimethylhistamine, also known as hippospongine?, belongs to the class of organic compounds known as aralkylamines. These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group. Na, na-dimethylhistamine is soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, na, na-dimethylhistamine is primarily located in the cytoplasm. Outside of the human body, na, na-dimethylhistamine can be found in mushrooms, pomes, and spinach. This makes na, na-dimethylhistamine a potential biomarker for the consumption of these food products.

Scientific Research Applications

Stereochemistry in Histamine Receptors

N,N-Dimethylhistamine, as a chiral analogue of histamine, demonstrates interesting properties in the context of stereochemistry and receptor interaction. Studies have shown that enantiomers of chiral analogues like N,N-Dimethylhistamine display pronounced stereoselectivity, particularly in their action at histamine H3-autoreceptors in the brain. These compounds act as H3-receptor agonists, with the S-configurated isomers showing higher preference at H3-receptors. Such stereochemical specificity underscores the intricate nature of receptor-ligand interactions in pharmacology (Arrang, Schwartz, & Schunack, 1985).

Synthesis and Receptor Selectivity

The synthesis of various structural variations of histamine, including N,N-Dimethylhistamine, has led to compounds with high potency and selectivity for certain histamine receptors. For instance, one of the isomers of N,N-Dimethylhistamine has been identified as a potent H3 receptor agonist, demonstrating significant receptor selectivity. This suggests potential clinical applications for specific histamine receptor targeting (Lipp, Arrang, Garbarg, Luger, Schwartz, & Schunack, 1992).

Acid-Base Properties and Metal Complexing

The acid-base properties of N,N-Dimethylhistamine are critical in understanding its complexing capacity with various metal ions. Research indicates that N,N-Dimethylhistamine behaves as a bivalent base, showing certain stability with metal complexes. Such studies are essential for understanding the interactions of this compound in biological systems and its potential applications in biochemistry and pharmacology (Braibanti, Dallavalle, Leporati, & Mori, 1973).

Pharmacological Effects

N,N-Dimethylhistamine has been found in various natural sources and has been studied for its pharmacological effects. In certain studies, N,N-Dimethylhistamine has been isolated as a constituent with cardiovascular activity. Its presence in natural extracts suggests a potential role in traditional medicine or as a lead compound for drug development (Magos, Vidrio, Reynolds, & Enríquez, 1999).

properties

CAS RN

673-46-1

Product Name

N,N-Dimethylhistamine

Molecular Formula

C7H13N3

Molecular Weight

139.2 g/mol

IUPAC Name

2-(1H-imidazol-5-yl)-N,N-dimethylethanamine

InChI

InChI=1S/C7H13N3/c1-10(2)4-3-7-5-8-6-9-7/h5-6H,3-4H2,1-2H3,(H,8,9)

InChI Key

ZJDIMSMQXMWMCF-UHFFFAOYSA-N

SMILES

CN(C)CCC1=CN=CN1

Canonical SMILES

CN(C)CCC1=CN=CN1

Other CAS RN

673-46-1

Related CAS

13197-56-3 (hydrochloride)

synonyms

N(alpha),N(alpha)-dimethylhistamine
N,N-dimethylhistamine
N,N-dimethylhistamine hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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